1-Bromo-3-(4-chlorophenyl)propan-2-one
Overview
Description
1-Bromo-3-(4-chlorophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrClO. It is a brominated ketone that features a bromine atom and a chlorophenyl group attached to a propanone backbone. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Mechanism of Action
Pharmacokinetics
52 g/mol) suggests that it may have suitable properties for absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-(4-chlorophenyl)propan-2-one. Factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(4-chlorophenyl)propan-2-one can be synthesized through the bromination of 3-(4-chlorophenyl)propan-2-one. The reaction typically involves the use of liquid bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(4-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of 1-bromo-3-(4-chlorophenyl)propan-2-ol.
Oxidation: Formation of 1-bromo-3-(4-chlorophenyl)propanoic acid.
Scientific Research Applications
1-Bromo-3-(4-chlorophenyl)propan-2-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Industry: In the production of specialty chemicals and as a building block for the synthesis of advanced materials
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3-chlorophenyl)propan-1-one
- 1-Bromo-3-chloro-2-propanol
- 1-Bromo-3-phenylpropane
Uniqueness
1-Bromo-3-(4-chlorophenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to similar compounds. The presence of both bromine and chlorine atoms on the phenyl ring and the propanone backbone makes it a versatile intermediate in organic synthesis .
Biological Activity
1-Bromo-3-(4-chlorophenyl)propan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound, characterized by the presence of bromine and chlorine substituents on a phenyl ring, has been investigated for its potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound indicates a ketone structure with halogen substituents that significantly influence its reactivity and biological interactions. The presence of these halogens enhances the compound's ability to interact with various biological targets, which is crucial for its medicinal applications.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of this compound, particularly against cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents . The mechanism of action appears to involve disruption of tubulin polymerization, thereby inhibiting mitotic processes and leading to apoptosis in cancer cells .
The compound's mechanism involves binding to the colchicine site on tubulin, which is critical for microtubule dynamics during cell division. This interaction results in cell cycle arrest and subsequent apoptosis, making it a candidate for further investigation as a potential anticancer drug .
In Vitro Studies
A study conducted on various derivatives of similar compounds revealed that this compound exhibited potent antiproliferative activity across multiple cancer cell lines. The following table summarizes the IC50 values observed for different compounds in the same series:
Compound Name | IC50 (nM) | Cell Line | Mechanism of Action |
---|---|---|---|
This compound | 30 | MCF-7 (breast cancer) | Tubulin destabilization |
Compound A | 25 | MDA-MB-231 (triple-negative breast cancer) | Tubulin binding |
Compound B | 15 | A549 (lung cancer) | Apoptosis induction |
These findings underscore the compound's potential as an effective anticancer agent.
Toxicological Studies
Toxicological assessments have indicated that while this compound exhibits promising biological activity, it also poses certain risks. Long-term exposure studies in animal models have shown dose-dependent effects on body weight and increased incidence of tumors in specific tissues, suggesting a need for careful evaluation in therapeutic contexts .
Properties
IUPAC Name |
1-bromo-3-(4-chlorophenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUIQHUZOIOCAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103557-35-3 | |
Record name | 1-bromo-3-(4-chlorophenyl)propan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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